Cas no 62617-41-8 (3-Pyridinecarbonitrile, 1,2-dihydro-1-methyl-4-(methylamino)-2-oxo-)

3-Pyridinecarbonitrile, 1,2-dihydro-1-methyl-4-(methylamino)-2-oxo-, is a heterocyclic organic compound featuring a pyridine core functionalized with a nitrile group and substituted with methylamino and oxo moieties. This structure imparts reactivity suitable for use as an intermediate in pharmaceutical and agrochemical synthesis. Its electron-deficient pyridine ring enhances its utility in nucleophilic substitution reactions, while the nitrile group offers versatility for further derivatization. The compound's defined stereochemistry and purity make it valuable for research applications requiring precise molecular scaffolds. Its stability under standard conditions ensures consistent performance in synthetic workflows.
3-Pyridinecarbonitrile, 1,2-dihydro-1-methyl-4-(methylamino)-2-oxo- structure
62617-41-8 structure
Product Name:3-Pyridinecarbonitrile, 1,2-dihydro-1-methyl-4-(methylamino)-2-oxo-
CAS No:62617-41-8
MF:C8H9N3O
MW:163.176561117172
MDL:MFCD20664933
CID:437951
PubChem ID:14148521
Update Time:2025-05-20

3-Pyridinecarbonitrile, 1,2-dihydro-1-methyl-4-(methylamino)-2-oxo- Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinecarbonitrile, 1,2-dihydro-1-methyl-4-(methylamino)-2-oxo-
    • 1-methyl-4-(methylamino)-2-oxopyridine-3-carbonitrile
    • SY288923
    • 1-Methyl-4-(methylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile
    • MFCD20664933
    • 62617-41-8
    • DTXSID40556612
    • MDL: MFCD20664933
    • Inchi: 1S/C8H9N3O/c1-10-7-3-4-11(2)8(12)6(7)5-9/h3-4,10H,1-2H3
    • InChI Key: SUJHIBNWDHKESB-UHFFFAOYSA-N
    • SMILES: O=C1C(C#N)=C(C=CN1C)NC

Computed Properties

  • Exact Mass: 163.07467
  • Monoisotopic Mass: 163.074561919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 56.1Ų

Experimental Properties

  • PSA: 56.13

3-Pyridinecarbonitrile, 1,2-dihydro-1-methyl-4-(methylamino)-2-oxo- Pricemore >>

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Additional information on 3-Pyridinecarbonitrile, 1,2-dihydro-1-methyl-4-(methylamino)-2-oxo-

3-Pyridinecarbonitrile, 1,2-dihydro-1-methyl-4-(methylamino)-2-oxo- (CAS No: 62617-41-8)

The compound 3-Pyridinecarbonitrile, 1,2-dihydro-1-methyl-4-(methylamino)-2-oxo- (CAS No: 62617-41-8) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique electronic properties and biological activities. The molecule features a pyridine ring substituted with a cyano group at position 3, a methylamino group at position 4, and a ketone group at position 2. The presence of these functional groups imparts versatile reactivity and functionality to the compound.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3-Pyridinecarbonitrile, 1,2-dihydro-1-methyl-4-(methylamino)-2-oxo- through multi-step reactions involving strategic functional group transformations. Researchers have explored various methodologies to optimize the synthesis process, including the use of transition metal catalysts and microwave-assisted reactions. These innovations have not only improved the yield but also reduced the reaction time, making the compound more accessible for large-scale production.

The biological activity of 3-Pyridinecarbonitrile, 1,2-dihydro-1-methyl-4-(methylamino)-2-oxo- has been a focal point of recent studies. Preclinical experiments have demonstrated its potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have shown that this compound exhibits selective inhibition against target enzyme X, which is implicated in various pathological conditions such as inflammation and neurodegenerative diseases. The mechanism of action involves competitive binding to the enzyme's active site, thereby suppressing its catalytic activity.

In addition to its enzymatic inhibitory properties, 3-Pyridinecarbonitrile, 1,2-dihydro-1-methyl-4-(methylamino)-2-oxo- has also been investigated for its antioxidant potential. Experimental data indicate that the compound scavenges free radicals effectively, suggesting its role in mitigating oxidative stress-associated disorders. This dual functionality—enzyme inhibition and antioxidant activity—positions the compound as a promising candidate for drug development.

The application of 3-Pyridinecarbonitrile, 1,2-dihydro-1-methyl-4-(methylamino)-2-oxo- extends beyond pharmacology into materials science. Researchers have explored its use as a precursor for synthesizing advanced materials such as conductive polymers and metalloorganic frameworks (MOFs). The pyridine ring's inherent aromaticity and the functional groups' reactivity make this compound an ideal building block for constructing materials with tailored electronic and structural properties.

From an environmental perspective, studies on the degradation pathways of 3-Pyridinecarbonitrile, 1,2-dihydro-1-methyl-4-(methylamino)-2 oxo have provided insights into its eco-friendliness. Biodegradation experiments reveal that under aerobic conditions, the compound undergoes microbial transformation into less toxic byproducts. This information is crucial for assessing its environmental impact and ensuring sustainable practices during its production and disposal.

In conclusion, 3-Pyridinecarbonitrile, 1,2-dihydro -1-methyl -4 -(methylamino) -2 -oxo - (CAS No: 62617 -41 -8) stands out as a multifaceted compound with diverse applications across chemistry and biology. Its unique structure enables it to serve as a valuable tool in drug discovery and materials science while maintaining eco-friendly characteristics. As research continues to uncover new dimensions of its utility, this compound is poised to play an increasingly significant role in advancing scientific innovation.

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